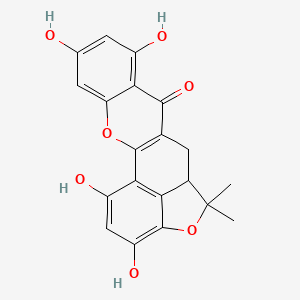

Artoindonesianin P

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C20H16O7 |

|---|---|

Poids moléculaire |

368.3 g/mol |

Nom IUPAC |

6,8,17,19-tetrahydroxy-14,14-dimethyl-3,15-dioxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(20),2(11),4,6,8,16,18-heptaen-10-one |

InChI |

InChI=1S/C20H16O7/c1-20(2)9-5-8-17(25)15-10(22)3-7(21)4-13(15)26-18(8)16-11(23)6-12(24)19(27-20)14(9)16/h3-4,6,9,21-24H,5H2,1-2H3 |

Clé InChI |

SISHCMQQUDFHIG-UHFFFAOYSA-N |

SMILES canonique |

CC1(C2CC3=C(C4=C2C(=C(C=C4O)O)O1)OC5=CC(=CC(=C5C3=O)O)O)C |

Synonymes |

artoindonesianin P |

Origine du produit |

United States |

Isolation and Structural Elucidation of Artoindonesianin P

Botanical Source and Geographic Distribution of Artocarpus lanceifolius

The primary botanical source of Artoindonesianin P is the tree bark of Artocarpus lanceifolius Roxb. nih.govresearchgate.net This species, belonging to the Moraceae (fig) family, is also commonly known by regional names such as 'keledang' and 'timakon'. wikipedia.org

Artocarpus lanceifolius is a tree native to Southeast Asia. Its natural habitat encompasses the wet tropical biome, where it grows as an understorey tree in lowland and hill mixed dipterocarp forests at elevations up to 1,000 meters. wikipedia.org The geographic distribution of this species includes:

The Malay Peninsula wikipedia.org

Sumatra (Indonesia) wikipedia.orgcabidigitallibrary.org

Borneo (Malaysia, Indonesia) wikipedia.orgcabidigitallibrary.org

Thailand kew.org

The tree can grow up to 35 meters in height and is a monoecious species, meaning individual trees have both male and female flowers. wikipedia.org

Extraction and Chromatographic Purification Methodologies

The isolation of this compound from the tree bark of Artocarpus lanceifolius is a multi-step process that begins with solvent extraction. nih.govnih.gov Generally, the dried and ground plant material is exhaustively extracted with a solvent such as methanol. nih.gov The resulting crude extract contains a complex mixture of compounds from which this compound must be separated.

Following the initial extraction, the crude extract undergoes fractionation. This is often achieved by partitioning the extract between different immiscible solvents or by using a preliminary chromatographic step. For instance, chloroform (B151607) extracts of the tree bark have also been used as a starting point for isolating related compounds. researchgate.net

The crucial step of purification is accomplished using various chromatographic techniques. These methods separate the components of the mixture based on their differing physical and chemical properties. While the specific sequence for this compound is detailed in specialized literature, the process for related flavonoids from Artocarpus typically involves:

Silica (B1680970) Gel Chromatography: The extract is passed through a column packed with silica gel, and different compounds are eluted using a gradient of solvents, such as a hexane-ethyl acetate (B1210297) system.

Preparative Thin-Layer Chromatography (TLC): This technique can be used for final purification on a smaller scale. researchgate.net

These chromatographic separations yield the purified compound, which is then ready for structural analysis.

Spectroscopic Characterization Techniques for Structure Determination

Mass spectrometry is employed to determine the molecular weight and molecular formula of a compound. For this compound and related flavones, high-resolution mass spectrometry (HRMS) provides precise mass measurements. researchgate.net This technique is critical for deducing the elemental composition.

Table 1: Representative Mass Spectrometry Data for Flavonoids

| Technique | Ionization Mode | Observation | Inference |

|---|

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) experiments are utilized. nih.govresearchgate.net

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

2D NMR (COSY, HMQC, HMBC): These experiments establish correlations between different nuclei. HMBC (Heteronuclear Multiple Bond Correlation) is particularly crucial for connecting different fragments of the molecule to assemble the final structure. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Data for the Flavone (B191248) Skeleton of Artocarpus Flavonoids

| Position | Representative ¹³C Chemical Shift (δC) ppm | Representative ¹H Chemical Shift (δH) ppm (Coupling) | Key HMBC Correlations |

|---|---|---|---|

| 2 | ~163 | - | H-6', H-1' to C-2 |

| 3 | ~122 | - | - |

| 4 | ~182 | - | H-5, H-3 to C-4 |

| 5 | ~161 | - | H-6 to C-5 |

| 6 | ~98 | ~6.2 (d) | H-5, H-8 to C-6 |

| 7 | ~164 | - | H-6, H-8 to C-7 |

| 8 | ~94 | ~6.3 (d) | H-6, H-7 to C-8 |

| 9 | ~156 | - | H-8, H-5 to C-9 |

| 10 | ~104 | - | H-5, H-6 to C-10 |

| 1' | ~114 | - | H-2', H-6' to C-1' |

| 2' | ~160 | ~7.2 (d) | H-3', H-1' to C-2' |

| 3' | ~103 | ~6.4 (d) | H-2', H-4', H-5' to C-3' |

| 4' | ~158 | - | H-3', H-5' to C-4' |

| 5' | ~107 | ~6.4 (dd) | H-3', H-4', H-6' to C-5' |

| 6' | ~130 | ~7.1 (d) | H-2', H-5' to C-6' |

(Note: Specific shifts for this compound require access to primary literature; these are representative values for the class.)

IR and UV spectroscopy provide information about the functional groups present in the molecule and its electronic conjugation system, respectively. nih.govresearchgate.net

IR Spectroscopy: The IR spectrum of a flavone like this compound typically shows characteristic absorption bands for hydroxyl (-OH), conjugated carbonyl (C=O), and aromatic ring (C=C) functional groups.

UV Spectroscopy: The UV spectrum, usually recorded in methanol, exhibits absorption maxima (λmax) that are characteristic of the flavone chromophore, confirming the basic skeleton of the compound. acs.org

Table 3: Representative Spectroscopic Data (IR and UV)

| Technique | Solvent | Characteristic Absorptions |

|---|---|---|

| UV-Vis | Methanol | λmax ~260 nm and ~340 nm, typical for a flavone skeleton. acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Confirmation of Structure by Comparison with Known Analogues

The final step in the structural elucidation of a new natural product is to compare its spectroscopic data with those of known, structurally related compounds. nih.gov For this compound, the data were compared with those of other prenylated flavonoids isolated from the same plant or other Artocarpus species. nih.govresearchgate.net

The key known analogues isolated alongside this compound from Artocarpus lanceifolius were:

Artobiloxanthone nih.govresearchgate.net

Cycloartobiloxanthone (B1249468) nih.govresearchgate.net

Artonol B nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Artobiloxanthone |

| Cycloartobiloxanthone |

| Artonol B |

| Artoindonesianin Z-1 |

Synthetic Strategies and Chemical Derivatization of Artoindonesianin P and Analogues

Considerations in the Total Synthesis of Complex Natural Products

The total synthesis of complex natural products like Artoindonesianin P is a significant challenge in organic chemistry. consensus.appacs.org These molecules often possess intricate molecular architectures, including multiple stereocenters and densely packed functional groups, which demand highly innovative and efficient synthetic strategies. consensus.appacs.org Key considerations in this field include the development of methods that allow for the rapid construction of molecular complexity from simple starting materials.

A major hurdle is achieving high levels of stereocontrol, particularly in the formation of quaternary carbon centers, due to steric hindrance. consensus.app Chemists must also devise synthetic routes that effectively balance the construction of the core molecular skeleton with the introduction and manipulation of various functional groups. consensus.app

Recent advancements are providing new tools to overcome these obstacles. These include:

Organocascade catalysis: This approach allows for the synthesis of diverse natural products from common molecular scaffolds. consensus.app

Chemoenzymatic synthesis: Harnessing the selectivity of enzymes can simplify complex transformations, such as selective oxidation reactions. nih.gov For example, enzymes like non-heme iron dependent monooxygenases and flavin-dependent monooxygenases have been used for selective hydroxylations. nih.gov

Computational tools: Advanced algorithms are increasingly used to plan multi-step synthetic sequences and predict reaction outcomes, streamlining the process. consensus.appacs.org

Late-stage functionalization: The ability to modify complex molecules in the final steps of a synthesis is crucial for creating analogues for structure-activity relationship studies. nih.gov

The ultimate goal is to develop syntheses that are not only successful in producing the target molecule but are also practical, scalable, and adaptable for the creation of "supernatural products"—analogues with improved properties over the parent natural product. rsc.org

Challenges and Advances in the Synthetic Manipulation of Prenylated Flavonoids

Prenylated flavonoids, such as this compound, represent a class of natural products with significant biological potential. nih.gov The addition of a lipophilic prenyl group often enhances the biological activities of the parent flavonoid. researchgate.net However, the synthetic manipulation of these molecules presents unique challenges.

Challenges:

Regioselectivity: A primary challenge is controlling the position of prenylation on the flavonoid scaffold. Direct C-alkylation often leads to a mixture of products with low yields. mdpi.com

Structural Complexity: The inherent complexity of the flavonoid core, combined with the reactivity of the prenyl group, can lead to undesired side reactions, such as cyclization. mdpi.com

Low Abundance in Nature: The low natural abundance of many prenylated flavonoids necessitates efficient synthetic or semi-synthetic production methods for further study and development. acs.org

Advances:

Microbial and Enzymatic Synthesis: A promising alternative to chemical synthesis is the use of microorganisms or isolated enzymes. nih.gov Recombinant yeast strains have been engineered to produce prenylated flavonoids by introducing the necessary biosynthetic pathways and prenyltransferase enzymes. acs.orgnih.gov This approach offers the potential for cost-effective and selective mass production.

Semi-synthesis: Utilizing readily available natural products as starting materials is a common strategy. For example, xanthohumol, a prenylated chalcone (B49325), can be demethylated to produce 8-prenylnaringenin (B1664708) and 6-prenylnaringenin. mdpi.com

Modern Synthetic Methods: Advances in synthetic organic chemistry are continuously providing new tools. For instance, microwave-assisted synthesis has been shown to improve the efficiency of demethylation reactions in the semi-synthesis of prenylated flavonoids. mdpi.com Structure-based engineering of prenyltransferases is also being explored to control the prenylation reaction. nih.gov

These advancements are paving the way for the efficient and selective production of both natural and novel prenylated flavonoids, which is crucial for exploring their full therapeutic potential. nih.gov

Approaches for the Synthesis of this compound Analogues

While a total synthesis of this compound itself has not been extensively documented in the available literature, the synthesis of its analogues and related structures provides insight into potential strategies. The creation of analogues is critical for structure-activity relationship (SAR) studies to optimize biological activity. rsc.orgnih.gov

Key approaches for synthesizing analogues of this compound and other prenylated flavonoids include:

Modification of Isolated Natural Products (Semi-synthesis): A common strategy involves chemically modifying related, more abundant natural products. acs.org For instance, new prenyl ether and acetate (B1210297) derivatives of cycloartocarpin and artocarpin (B207796) have been synthesized to evaluate their biological activities. tandfonline.com

Divergent Synthesis: This approach focuses on creating a common intermediate that can be elaborated into a variety of different analogues. researchgate.net This is a powerful strategy for efficiently exploring the chemical space around a natural product scaffold.

Strategic Introduction of Prenyl Groups: The introduction of the prenyl moiety is a key step. This can be achieved through electrophilic aromatic substitution using reagents like prenyl bromide. However, controlling the regioselectivity of this reaction remains a significant challenge.

Building Block Approach: The synthesis can be approached by constructing the flavonoid core and then introducing the prenyl group, or by using a prenylated building block to construct the flavonoid skeleton.

Bio-inspired Synthesis: Mimicking the biosynthetic pathways found in nature can provide inspiration for novel synthetic routes.

The table below outlines some of the key compounds related to this compound that have been the subject of synthetic or semi-synthetic studies.

| Compound Name | Relationship to this compound | Synthetic Approach Noted | Reference(s) |

| Artoindonesianin C | Related prenylated flavonoid | Isolated from Artocarpus teysmanii | researchgate.netsmujo.id |

| Cycloartocarpin | Related prenylated flavonoid | Semi-synthesis of prenyl ether and acetate derivatives | tandfonline.com |

| Artocarpin | Related prenylated flavonoid | Semi-synthesis of prenyl ether and acetate derivatives | tandfonline.com |

| 8-Prenylnaringenin | Related prenylated flavonoid | Semi-synthesis from xanthohumol | mdpi.com |

| 6-Prenylnaringenin | Related prenylated flavonoid | Semi-synthesis from xanthohumol | mdpi.com |

Development of Synthetic Methodologies for Related Flavonoid Derivatives

The development of synthetic methodologies for flavonoid derivatives is a vibrant area of research, driven by the wide range of biological activities exhibited by this class of compounds. Strategic modifications to the flavonoid skeleton can lead to derivatives with improved properties such as enhanced bioavailability and stability. researchgate.net

Key Synthetic Strategies:

Suzuki-Miyaura Cross-Coupling: This powerful reaction has been utilized for the preparation of a library of flavonoid derivatives. mdpi.com It allows for the introduction of various aryl, heteroaryl, and alkyl substituents at specific positions on the flavonoid core, such as the C-8 position. This method has also been used to synthesize C-8 prenylated flavonoids and rare C-8 hydroxyflavonoids like gossypetin (B1671993) and hypolaetin. mdpi.com

Oxepine-Fused Flavone (B191248) Synthesis: Methodologies have been developed for the synthesis of oxepine-fused flavones, a class of natural products with interesting biological properties. researchgate.net One successful approach involves an intramolecular Mitsunobu reaction to form the oxepine ring. researchgate.net

Functional Group Interconversion: The strategic modification of functional groups on the flavonoid scaffold is a key tactic. This includes:

Hydroxylation and Methoxylation: The addition of hydroxyl or methoxy (B1213986) groups can enhance the radical-scavenging activity of flavonoids.

Alkylation and Acylation: These modifications can increase the lipophilicity of flavonoid derivatives, potentially improving their cellular uptake.

Heterocyclic Ring Incorporation: The introduction of heterocyclic moieties, such as imidazole (B134444) or pyridine (B92270) rings, into the C-ring of the flavonoid structure is being explored to enhance stability and electron-donating potential.

Green Chemistry Approaches: There is an increasing emphasis on developing more environmentally friendly synthetic methods, such as using catalytic techniques to improve efficiency and reduce waste.

The development of these diverse synthetic methodologies is crucial for creating novel flavonoid derivatives with tailored biological activities and for overcoming the limitations associated with naturally occurring flavonoids. researchgate.net

Structure Activity Relationship Sar Studies of Artoindonesianin P and Analogous Prenylated Flavonoids

Impact of Prenylation Pattern on Biological Activity Profiles

Prenylation, the attachment of a prenyl group to the flavonoid core, is a key modification that significantly influences the biological properties of these compounds. researchgate.netnih.gov This process generally enhances the lipophilicity of flavonoids, which can lead to increased affinity for cell membranes and improved interactions with various cellular targets. researchgate.netmdpi.com The number, type, and position of prenyl groups on the flavonoid skeleton are critical determinants of their bioactivity. tandfonline.com

The presence of a prenyl side chain is known to enrich the structural diversity of flavonoids and often leads to an increase in their bioactivity and, in some cases, bioavailability. nih.gov For instance, prenylated flavonoids have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.com The enhanced lipophilicity conferred by the prenyl group is believed to be a primary reason for the heightened biological activities, as it facilitates passage through biological membranes. researchgate.netresearchgate.net

Specifically, the 3,3-dimethylallyl group is the most common prenyl moiety found in naturally occurring flavonoids. researchgate.net Studies have shown that the prenylation of flavonoids can enhance their cytotoxic, antibacterial, anti-inflammatory, and antioxidant activities. researchgate.net For example, the prenyl group can increase the binding affinity of flavonoids to P-glycoprotein, a protein associated with multidrug resistance in cancer cells, thereby improving their potential as anticancer agents. researchgate.netmdpi.com

However, the impact of prenylation is not always straightforward. While it often enhances activity, it can also decrease water solubility, which may negatively affect bioavailability and absorption. researchgate.net The specific pattern of prenylation is crucial. For example, some studies suggest that an isoprenyl substituent at the C-8 position can confer cytotoxic properties. tandfonline.com Furthermore, the type of prenyl-like group, such as geranyl or farnesyl, can also influence the cytotoxic activity of the parent compound. tandfonline.com

In the context of Artoindonesianin P and its analogs from the Artocarpus genus, the type and position of the prenyl group are critical for their cytotoxic effects against cancer cell lines like the P-388 murine leukemia cells. researchgate.net Research on flavonoids from Artocarpus lanceifolius, the source of this compound, has highlighted the significance of prenylation for their cytotoxic properties. researchgate.net

Influence of Hydroxylation and Other Substituents on Activity

The antioxidant activity of flavonoids, for instance, is substantially influenced by the total number and arrangement of hydroxyl groups. nih.govfoodengprog.org The configuration of hydroxyl groups on the B-ring is particularly important for scavenging reactive oxygen species (ROS). nih.govscispace.com The presence of ortho-dihydroxy or pyrogallol-type structures in the B-ring is often associated with potent antioxidant activity. researchgate.net

In terms of cytotoxicity, the presence of dihydroxy groups in the B-ring has been reported to be essential for enhancing the cytotoxic effects of prenylated flavonoids. researchgate.net For this compound and related compounds, the presence of an unmodified 3-prenyl group along with ortho-dihydroxy or trihydroxy substitution on the B-ring is considered crucial for its activity against P-388 murine leukemia cells. researchgate.net

Other substituents, such as methoxy (B1213986) groups, also play a role in modulating biological activity. For example, a methoxy group at the C-2′ position of the B-ring has been shown to decrease cytotoxicity in some flavonoids, whereas an 8-prenyl side chain may increase it. mdpi.com The presence and position of methoxy groups can influence the inhibitory activity of flavonoids on certain enzymes. akjournals.com

SAR in Relation to In Vitro Cytotoxicity

The structural features of this compound and related prenylated flavonoids are directly linked to their in vitro cytotoxic activity against various cancer cell lines. researchgate.netmdpi.comnih.gov The prenyl group is a key contributor to this activity, primarily by increasing the lipophilicity of the flavonoid and thereby enhancing its interaction with cancer cell membranes. researchgate.netresearchgate.net

Studies on compounds isolated from Artocarpus lanceifolius, including this compound, have consistently shown significant cytotoxicity against murine P388 leukemia cells. researchgate.netnih.gov this compound, along with co-isolated compounds like artobiloxanthone and cycloartobiloxanthone (B1249468), exhibited notable cytotoxic effects. nih.gov

The structure-activity relationship for cytotoxicity can be summarized by several key points:

Prenylation: The presence of a prenyl group is often essential for potent cytotoxic activity. researchgate.netmdpi.com The type of prenylation also matters; for instance, an unmodified 3-prenyl group is considered critical for activity against P-388 cells. researchgate.net Diprenylated flavonoids have been shown to exhibit stronger toxicity against certain cancer cells compared to their monoprenylated counterparts. mdpi.com

Hydroxylation of the B-ring: The presence of ortho-dihydroxy or trihydroxy groups on the B-ring significantly enhances cytotoxicity. researchgate.net

Cyclization of the Prenyl Group: Cyclization of a prenyl group, as seen in compounds like cycloartocarpine, can lead to a decrease in antioxidant activity, which may also influence cytotoxicity. aip.org

Presence of the B-ring and Hydroxyl Substituents: The presence of the B-ring and specific hydroxyl substitutions, such as at the 2'-position, have been found to be beneficial for cytotoxicity in certain flavonoids. nih.gov

The following table summarizes the in vitro cytotoxicity of this compound and some related compounds.

| Compound | Cell Line | IC₅₀ (µg/mL) | Source |

| This compound | P388 murine leukemia | 5.9 | researchgate.netnih.gov |

| Artobiloxanthone | P388 murine leukemia | 1.7 | researchgate.netnih.gov |

| Cycloartobiloxanthone | P388 murine leukemia | 4.6 | researchgate.netnih.gov |

| Artonol B | P388 murine leukemia | >100 | researchgate.netnih.gov |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

These data clearly indicate that subtle structural modifications among these related compounds lead to significant differences in their cytotoxic potency.

SAR Considerations in Other Biological Activities of Related Compounds

Beyond cytotoxicity, the structural features of prenylated flavonoids influence a wide array of other biological activities. The interplay between the flavonoid backbone, prenyl groups, and other substituents dictates their efficacy as antioxidant, anti-inflammatory, and antimicrobial agents.

Antioxidant Activity: The antioxidant capacity of flavonoids is strongly dependent on their hydroxylation pattern. Key structural features for potent antioxidant activity include:

The presence of hydroxyl groups on the B-ring, particularly a 3',4'-catechol structure. nih.gov

A 2,3-double bond in the C-ring in conjunction with a 4-oxo function. aip.org

The presence of a 3-hydroxyl group on the C-ring and a 5-hydroxyl group on the A-ring. researchgate.net

Prenylation can have a mixed effect on antioxidant activity. While it increases lipophilicity, which can enhance interaction with lipid membranes and protect against lipid peroxidation, the cyclization of prenyl groups has been shown to decrease antioxidant activity in some cases. aip.org

Anti-inflammatory Activity: Prenylated flavonoids are known to possess anti-inflammatory properties. For example, some prenylated flavonoids from Artocarpus heterophyllus have demonstrated potential anti-inflammatory activities. sci-hub.se The prenyl group is thought to enhance the interaction of the flavonoid with inflammatory targets.

Antimicrobial Activity: The antibacterial activity of flavonoids is also influenced by their structure. The degree of hydroxylation appears to play a crucial role. redalyc.org For instance, the presence of a hydroxyl group on the B-ring, a C2=C3 double bond, and hydroxyl groups at positions 3, 5, and 7 are important for activity against certain bacteria. redalyc.org Prenylation generally enhances the antibacterial activity of flavonoids, likely due to the increased lipophilicity facilitating disruption of the bacterial cell membrane. tandfonline.com

Mechanistic Investigations of Biological Activities in Preclinical and in Vitro Models Non Human

Cellular and Molecular Basis of Cytotoxic Activity

Artoindonesianin P, a prenylated flavone (B191248) isolated from the tree bark of Artocarpus lanceifolius, has demonstrated notable cytotoxic activity against murine leukemia P388 cells. researchgate.netcolab.ws In vitro studies have established its potential as an antiproliferative agent, with a reported IC50 value of 5.9 µg/mL. researchgate.netsemanticscholar.org This indicates that this compound can inhibit the proliferation of these cancer cells by 50% at this concentration.

The cytotoxic effects of this compound were evaluated alongside other compounds isolated from the same source, namely artobiloxanthone, cycloartobiloxanthone (B1249468), and artonol B. researchgate.net Among these, artobiloxanthone and cycloartobiloxanthone exhibited stronger cytotoxic activities with IC50 values of 1.7 µg/mL and 4.6 µg/mL, respectively, while artonol B was significantly less active, with an IC50 value greater than 100 µg/mL. researchgate.netsemanticscholar.org The cytotoxic potential of this compound and related prenylated flavonoids from Artocarpus species highlights the importance of the prenyl group for their biological activity. nih.gov

Table 1: Cytotoxicity of Compounds from Artocarpus lanceifolius against Murine Leukemia P388 Cells

| Compound | IC50 (µg/mL) | Reference |

|---|---|---|

| This compound | 5.9 | researchgate.netsemanticscholar.org |

| Artobiloxanthone | 1.7 | researchgate.netsemanticscholar.org |

| Cycloartobiloxanthone | 4.6 | researchgate.netsemanticscholar.org |

| Artonol B | >100 | researchgate.netsemanticscholar.org |

While direct studies on the apoptotic mechanisms of this compound are limited, the broader class of prenylated flavonoids, to which it belongs, is known to induce apoptosis in cancer cells through various cellular pathways. researchgate.net The prenyl group enhances the lipophilicity of flavonoids, which may facilitate their interaction with cellular membranes and subsequent induction of apoptosis. researchgate.net

For similar compounds, such as other prenylated flavonoids, apoptosis is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. iiarjournals.org The intrinsic pathway involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3. iiarjournals.orgnih.gov This process is often regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax are upregulated and anti-apoptotic members like Bcl-2 are downregulated. frontiersin.org

Furthermore, some flavonoids can activate p53, a tumor suppressor protein that can trigger apoptosis in response to cellular stress. mdpi.com The activation of mitogen-activated protein kinase (MAPK) signaling pathways has also been implicated in the pro-apoptotic activity of certain flavonoids. mdpi.com These general mechanisms observed for related compounds provide a likely framework for the cytotoxic activity of this compound.

Antiproliferative Effects on Murine Leukemia P388 Cell Lines

Antimalarial Activity

This compound is among the prenylated flavonoids from Artocarpus species that have been investigated for their antimalarial properties. researchgate.net While specific IC50 values for this compound against Plasmodium falciparum are not detailed in the provided search results, related prenylated flavones from the same genus have shown significant in vitro inhibitory activity against the parasite. researchgate.net For instance, other flavonoids isolated from Artocarpus champeden have demonstrated potent antimalarial effects. researchgate.net The consistent antiplasmodial activity observed in this class of compounds suggests that this compound may also contribute to the antimalarial profile of Artocarpus extracts. jppres.com

In silico docking studies on similar flavonoid compounds have provided insights into their potential mechanism of antimalarial action. phcogj.com A key target for many antimalarial drugs is falcipain-2, a cysteine protease crucial for the life cycle of P. falciparum. jppres.comphcogj.com This enzyme is involved in the degradation of hemoglobin within the parasite's food vacuole, a process essential for its survival. phcogj.com

Docking studies with other flavonoids have shown a strong interaction with the falcipain-2 receptor (PDB ID: 3BPF), suggesting that these compounds can act as inhibitors of this critical enzyme. phcogj.com The prenyl group on these flavonoids is thought to enhance their lipophilicity, which may improve their ability to cross cell membranes and interact with intracellular targets like falcipain-2. jppres.com Although direct docking studies for this compound were not found, its structural similarity to other active flavonoids suggests it may also interact with and inhibit falcipain-2.

The inhibition of falcipain-2 by flavonoid compounds directly impacts the hemoglobin degradation pathway of P. falciparum. phcogj.com During its intraerythrocytic stage, the parasite ingests host cell hemoglobin and breaks it down into amino acids for its own protein synthesis. oup.com This process releases toxic heme, which the parasite detoxifies by polymerizing it into hemozoin. oup.com

Falcipain-2 plays a critical role in the initial steps of hemoglobin digestion. phcogj.com By inhibiting this enzyme, compounds like this compound could prevent the breakdown of hemoglobin, thus starving the parasite of essential amino acids. phcogj.com Furthermore, the disruption of hemoglobin catabolism can lead to the accumulation of toxic heme, which can induce oxidative stress and contribute to parasite death. oup.comresearchgate.net Some flavonoids have also been shown to interfere with the heme detoxification process itself, further enhancing their antimalarial effect. oup.com

In Silico Docking Studies: Interaction with Falcipain-2 Receptor

Potential Antiviral Activity (e.g., SARS-CoV Family Receptors) via Molecular Docking

While direct molecular docking studies on this compound against SARS-CoV family receptors are not extensively documented in the available literature, research on closely related prenylated flavonoids from the Artocarpus genus provides valuable insights into its potential antiviral activity. A notable in silico study investigated the inhibitory potential of several prenylated flavonoids from Artocarpus altilis, including Artoindonesianin V, against various SARS-CoV receptors. researchgate.netdntb.gov.ua

Molecular docking simulations are computational methods used to predict the binding affinity and orientation of a ligand (in this case, a flavonoid) to the active site of a target protein (such as a viral receptor). scielo.org.mxeuchembioj.com These studies are instrumental in the early stages of drug discovery for identifying potential therapeutic candidates. euchembioj.com

In the study involving Artoindonesianin V, molecular docking was performed against several key SARS-CoV proteins, including the main protease (Mpro or 3CLpro) and spike glycoprotein (B1211001) receptors. researchgate.netdntb.gov.ua The main protease is a crucial enzyme for viral replication, making it a prime target for antiviral inhibitors. scielo.org.mx The spike glycoprotein is essential for the virus's entry into host cells via the angiotensin-converting enzyme 2 (ACE2) receptor. scielo.org.mxeuchembioj.com

The molecular docking analysis of Artoindonesianin V with the SARS-CoV main protease (PDB ID: 5RE4) revealed a significant binding affinity, with a minimum binding affinity (MBA) of -6.4 kcal/mol. researchgate.netdntb.gov.ua The stability of this interaction was further supported by molecular dynamics simulations, which showed that the complex remained stable throughout a 50 ns simulation period. dntb.gov.ua The binding was primarily driven by hydrophobic interactions. researchgate.netdntb.gov.ua These findings suggest that Artoindonesianin V could be a potential inhibitor of SARS-CoV family receptors. researchgate.net Given the structural similarity, it is plausible that this compound may exhibit comparable antiviral potential, though further specific computational and experimental validation is required.

Table 1: Molecular Docking of Artoindonesianin V with SARS-CoV Main Protease

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (if available) |

| Artoindonesianin V | Main Protease | 5RE4 | -6.4 | Not specified |

Data from a study on prenylated flavonoids from Artocarpus altilis. researchgate.netdntb.gov.ua

Other Mechanistic Biological Activities in Artocarpus Prenylated Flavonoids

Antioxidant Mechanisms (e.g., Radical Scavenging)

Prenylated flavonoids isolated from various Artocarpus species are well-recognized for their antioxidant properties. smujo.id These compounds can neutralize harmful free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. The antioxidant capacity of these flavonoids is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govtandfonline.com

The mechanism of action for the antioxidant activity of flavonoids generally involves donating a hydrogen atom or an electron to the free radical, thereby stabilizing it. nih.govtandfonline.com The presence of hydroxyl groups on the flavonoid structure is crucial for this activity. semanticscholar.org

Table 2: Antioxidant Activity of Selected Artocarpus Flavonoids (for context)

| Compound/Extract | Assay | IC50 Value (µg/mL) | Source Species |

| Methanol Extract | DPPH | 35.45 | Artocarpus champeden researchgate.net |

| Methanol Extract | ABTS | 7.98 | Artocarpus champeden researchgate.net |

| Hydroxyartoflavone A | DPPH | Moderate Activity | Artocarpus altilis nih.gov |

| Isocycloartobiloxanthone | ABTS | Significant Activity | Artocarpus altilis nih.gov |

Anti-inflammatory Pathways (at a molecular level)

Prenylated flavonoids from the Artocarpus genus have demonstrated significant anti-inflammatory properties in various preclinical models. smujo.id The underlying mechanisms often involve the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. sld.cuacs.orgmdpi.com

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate these pathways, leading to the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). acs.orgjmb.or.krcellmolbiol.org Flavonoids from Artocarpus have been shown to inhibit the production of these inflammatory molecules. acs.orgresearchgate.net

For example, studies on compounds isolated from Artocarpus heterophyllus have shown that they can suppress the LPS-induced production of NO and PGE2 by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. acs.org This inhibition is often linked to the suppression of the NF-κB and MAPK pathways. sld.cumdpi.com The anti-inflammatory effects of Artocarpus flavonoids are attributed to their ability to interfere with these signaling pathways, thereby reducing the inflammatory response. researchgate.netresearchgate.net Although direct evidence for this compound's effect on these specific pathways is limited, its structural characteristics as a prenylated flavonoid suggest it likely shares these anti-inflammatory mechanisms.

Enzyme Inhibition Studies (e.g., Human Neutrophil Elastase for related compounds)

This compound has been identified as an inhibitor of human neutrophil elastase (HNE), a serine protease involved in inflammatory processes. researchgate.netresearchgate.net Overactivity of HNE is associated with various inflammatory diseases. mdpi.com

In a study investigating HNE inhibitors from the root barks of Artocarpus elasticus, this compound was isolated and its inhibitory activity was quantified. researchgate.net The study found that this compound exhibited an IC50 value of 28.7 μM against HNE. researchgate.net This indicates that this compound can effectively inhibit the activity of this pro-inflammatory enzyme.

Furthermore, kinetic analysis revealed that the dihydrobenzoxanthones from Artocarpus elasticus, a group that includes this compound, act as mixed-type I inhibitors of HNE. researchgate.net This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net

Table 3: Human Neutrophil Elastase (HNE) Inhibition by this compound and Related Compounds

| Compound | Source | IC50 (µM) | Type of Inhibition |

| This compound | Artocarpus elasticus | 28.7 | Mixed-type I |

| Artoindonesianin W | Artocarpus elasticus | 11.2 | Not specified |

| Artobiloxanthone | Artocarpus elasticus | 9.8 | Not specified |

| Artoflavone B | Artocarpus elasticus | 14.8 | Noncompetitive |

Data from a study on compounds isolated from Artocarpus elasticus. researchgate.net

Advanced Analytical Methodologies for Characterization and Detection of Artoindonesianin P

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the identification of Artoindonesianin P, as it provides an exact mass measurement of the molecule, which in turn allows for the unambiguous determination of its elemental composition. nih.gov The structure of this compound was initially determined through spectral evidence, including mass spectrometry (MS). researchgate.netnih.gov

In one analysis, High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was used to determine the molecular formula of this compound. nih.gov The data obtained revealed a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) that is consistent with the calculated value for its proposed chemical formula, C₂₀H₁₆O₇. nih.gov This level of mass accuracy is critical for distinguishing this compound from other isomeric compounds that may be present in a complex plant extract.

Further characterization can be achieved using tandem mass spectrometry techniques like Quadrupole Time-of-Flight (Q-TOF-MS/MS). mdpi.comresearchgate.net This method involves the fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information. mdpi.com For prenylated flavonoids, fragmentation behaviors, such as the retro-Diels-Alder (RDA) reaction on the C ring, can be systematically investigated to characterize the substitution pattern of prenyl groups on the flavone (B191248) core. researchgate.net A combination of Q-TOF-MS and Linear Trap Quadrupole Orbitrap Mass Spectrometry (LTQ-Orbitrap-MS) is considered a powerful strategy for rapidly screening and identifying trace compounds like this compound in crude extracts. mdpi.com

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Calculated m/z | Molecular Formula | Reference |

|---|---|---|---|---|---|

| HREIMS | [M+H]⁺ | 368.0899 | 368.0896 | C₂₀H₁₆O₇ | nih.gov |

Advanced Nuclear Magnetic Resonance Techniques for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound. researchgate.netnih.gov Its complex prenylated flavone structure requires a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments to assign all proton (¹H) and carbon (¹³C) signals and to establish connectivity within the molecule.

The structure of this compound was determined using spectral data from ¹H-NMR, ¹³C-NMR, and various DEPT (Distortionless Enhancement by Polarization Transfer) experiments. researchgate.net Advanced 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the molecular framework. um.edu.my COSY experiments establish proton-proton couplings, while HMQC and HMBC correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. um.edu.my This collective data allows for the unambiguous placement of substituents, such as the prenyl group, and confirmation of the core flavone skeleton. researchgate.net

Specific ¹H-NMR data, recorded at 500 MHz in acetone-d₆, provides detailed information on the chemical environment of each proton in the molecule. nih.gov

Table 2: ¹H-NMR Spectral Data for this compound (500 MHz, acetone-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Proton Assignment | Reference |

|---|---|---|---|---|

| 1.28 | s | - | H-13 (3H) | nih.gov |

| 1.59 | s | - | H-12 (3H) | nih.gov |

| 2.29 | t | 15.2 | H-9a (1H) | nih.gov |

| 3.11 | dd | 15.2 | H-9b (1H) | nih.gov |

| 3.34 | dd | 15.2 | H-10 (1H) | nih.gov |

| 6.16 | s | - | H-6 (1H) | nih.gov |

| 6.23 | s | - | H-3' (1H) | nih.gov |

| 6.39 | s | - | H-8 (1H) | nih.gov |

Chromatographic Techniques for Separation and Quantification (e.g., UPLC-Q-TOF-MS/MS)

Chromatographic techniques are essential for the initial isolation of this compound from its natural source, the tree bark of Artocarpus species, and for its subsequent quantification. researchgate.net The isolation process often involves multiple steps, starting with extraction followed by separation using various chromatographic methods such as vacuum-liquid, column, and centrifugal partition chromatography. um.edu.my

For rapid and sensitive detection and quantification, Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry is the method of choice. mdpi.comresearchgate.net Specifically, UPLC-Q-TOF-MS/MS combines the high separation efficiency of UPLC with the high resolution and mass accuracy of a Q-TOF mass spectrometer. mdpi.comresearchgate.net This hyphenated technique is particularly effective for analyzing complex mixtures, such as plant extracts, allowing for the identification of trace compounds. mdpi.com

A developed UPLC-Q-TOF-MS/MS method for analyzing prenylated flavonoids in Artocarpus heterophyllus root extract successfully identified this compound. researchgate.net The analysis provided a specific retention time for the compound under defined chromatographic conditions, demonstrating the method's utility for targeted analysis. researchgate.net

Table 3: UPLC Parameters for the Analysis of this compound

| Parameter | Specification | Reference |

|---|---|---|

| Chromatography System | UPLC-Q-TOF-MS/MS | researchgate.net |

| Column | ACQUITY UPLC® BEH (1.7 µm, 2.1 × 50 mm) | mdpi.com |

| Mobile Phase | Gradient elution with Ultrapure water (A) and Methanol (B) | mdpi.com |

| Flow Rate | 0.3 mL/min | mdpi.com |

| Detection | Q-TOF-MS in negative ion mode | mdpi.com |

| Retention Time of this compound | 5.22 min | researchgate.net |

Future Research Trajectories and Identified Knowledge Gaps

Elucidation of Comprehensive Biosynthetic Pathways

A significant knowledge gap exists regarding the precise biosynthetic pathway of Artoindonesianin P. While the general flavonoid biosynthesis pathway is well-established, originating from the phenylpropanoid pathway to produce a core flavone (B191248) structure, the specific enzymatic steps leading to this compound are unknown. mdpi.com The structural complexity arises from prenylation, a process where one or more isoprenoid units are attached to the flavonoid skeleton. nih.gov This is a critical step that often enhances the biological activity of flavonoids. ui.ac.id

Future research must focus on identifying the specific prenyltransferase enzymes in Artocarpus species responsible for attaching the prenyl group to the flavone backbone at the correct position and orientation to form this compound. Techniques such as tracer studies with labeled precursors, use of isolated plant tissues, and the identification of mutant strains could be employed to map the pathway. snscourseware.org Furthermore, genomic and transcriptomic analysis of Artocarpus species could help identify candidate genes encoding for the necessary enzymes, such as specific chalcone (B49325) synthases, isomerases, and prenyltransferases, providing a complete picture of its formation in nature. mdpi.com

Development of Novel and Efficient Synthetic Routes

Currently, this compound is obtained through isolation from natural plant sources. nih.gov This method can be inefficient, yielding small quantities and being dependent on the availability and harvesting of the plant material. To date, a dedicated total synthesis for this compound has not been prominently reported in the literature.

A crucial future direction is the development of a robust and efficient total synthesis. This would not only provide a reliable and scalable source of the compound for extensive biological testing but also open avenues for creating structural analogues. orientjchem.org Synthetic strategies could be adapted from methodologies used for other complex prenylated flavonoids, potentially involving key steps like the Claisen-Schmidt condensation to form a chalcone precursor, followed by oxidative cyclization and regioselective prenylation. orientjchem.orgeurekaselect.com The successful synthesis would be a significant achievement in organic chemistry and a critical step toward its potential development as a therapeutic agent. smujo.id

In-depth Mechanistic Studies at the Molecular and Cellular Levels

Initial studies have shown that this compound possesses significant biological activity. However, the underlying molecular and cellular mechanisms remain largely unexplored. A comprehensive understanding of how this compound exerts its effects is essential for its development.

Known Biological Activities of this compound

| Activity Type | Target/Assay | Result (IC₅₀) | Source(s) |

|---|---|---|---|

| Cytotoxicity | Murine P388 leukemia cells | 5.9 µg/mL | nih.govsemanticscholar.orgresearchgate.netresearchgate.net |

| Enzyme Inhibition | Human Neutrophil Elastase | 28.7 µM | smujo.id |

Future research should aim to:

Expansion of Structure-Activity Relationship Studies for Diverse Biological Targets

The relationship between the chemical structure of this compound and its biological activity is not well understood. Structure-activity relationship (SAR) studies are vital for identifying the key chemical features (pharmacophores) responsible for its effects.

The prenyl group and the hydroxylation pattern on the flavonoid rings are known to be crucial for the activity of related compounds. researchgate.netarkat-usa.org Future research should involve a systematic investigation of this compound's structure by:

Synthesizing or isolating a series of related compounds.

Modifying specific functional groups, such as the number and position of hydroxyl and prenyl groups.

Testing these analogues against a wide range of biological targets, including various cancer cell lines, enzymes, and microbial strains.

This will create a comprehensive SAR map, guiding the design of more potent and selective molecules.

Integration of Computational Chemistry with Experimental Research for Target Identification

Computational chemistry and molecular modeling are powerful tools that can accelerate drug discovery by predicting how a molecule might interact with biological targets. jksus.orgresearchgate.net Currently, there is a lack of specific in silico studies focused on this compound.

Future research should integrate computational approaches, such as:

Molecular Docking: To screen this compound against libraries of known protein structures to identify potential new biological targets. phcogj.com

Molecular Dynamics Simulations: To simulate the interaction between this compound and its identified targets (like human neutrophil elastase) over time, providing insights into the stability and dynamics of the binding. researchgate.net

These computational predictions must then be validated through experimental lab work, creating a synergistic cycle of research that can efficiently identify new therapeutic applications and refine the understanding of the compound's mechanism of action. researchgate.net

Addressing Specific Research Limitations and Data Gaps in Existing Literature

The current body of literature on this compound is limited, presenting several data gaps that need to be addressed. A primary limitation is that the compound has often been identified as part of broader phytochemical screenings of Artocarpus extracts, rather than being the focus of dedicated, in-depth studies. smujo.idutm.my

Key limitations and gaps to be addressed include:

Lack of Extensive Bioactivity Screening: The known biological activities are confined to a few cancer cell lines and enzymes. A broader screening against a wider panel of cancer cells, bacteria, fungi, viruses, and other therapeutic targets is necessary.

Scarcity of In Vivo Data: The reported activities are from in vitro assays. There is a complete lack of in vivo studies to determine the efficacy, pharmacokinetics, and bioavailability of this compound in animal models.

Low Isolation Yields: Natural product research is often hampered by low yields from plant sources, which restricts the amount of material available for extensive testing. This highlights the urgent need for an efficient total synthesis.

Absence of Clinical Trials: As a preclinical candidate, no clinical trials have been conducted, and its effects in humans are entirely unknown.

Incomplete Structural Analysis: While the basic structure is known, further detailed analysis, such as determining its three-dimensional structure through X-ray crystallography, could provide crucial insights for computational modeling and understanding its interactions with target proteins. oup.com

Addressing these fundamental gaps through focused, multidisciplinary research is essential to unlock the full scientific and potential therapeutic value of this compound.

Q & A

Q. What are the primary structural characterization methods for Artoindonesianin P, and how do they ensure compound purity?

Artoindonesianion P (C20H16O7) requires rigorous structural validation via nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). NMR analysis should include <sup>1</sup>H, <sup>13</sup>C, and 2D techniques (e.g., COSY, HSQC) to confirm stereochemistry and functional groups. HPLC with UV-Vis detection (λ = 254 nm) ensures purity (>95%) by comparing retention times with reference standards. Method validation must adhere to ICH guidelines for specificity, linearity, and precision .

Q. How can researchers design initial bioactivity assays for this compound?

Prioritize target-based assays (e.g., enzyme inhibition) using recombinant proteins, such as HIV-1 reverse transcriptase (HIV-1 RT), with IC50 determination via fluorometric or colorimetric methods. Cell viability assays (MTT or resazurin-based) in relevant cell lines (e.g., HeLa or PBMCs) should follow, using dose-response curves (0.1–100 µM) to assess cytotoxicity. Include positive controls (e.g., nevirapine for HIV-1 RT) and triplicate runs to minimize variability .

Q. What solvent systems are optimal for isolating this compound from natural sources?

Column chromatography with silica gel (60–120 mesh) and gradient elution (hexane:ethyl acetate 9:1 to 1:1) is effective for preliminary isolation. For polar impurities, Sephadex LH-20 with methanol or methanol:chloroform (1:1) is recommended. Solvent selection must balance polarity and compound stability, with LC-MS monitoring to track fractions .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s mechanism of action against HIV-1 RT?

Use AutoDock Vina or Schrödinger Suite for docking simulations, employing the HIV-1 RT crystal structure (PDB ID: 1RTD). Set grid parameters to cover the enzyme’s active site (coordinates: x=15, y=15, z=15 Å). Validate docking poses via molecular dynamics (MD) simulations (100 ns) in GROMACS, analyzing root-mean-square deviation (RMSD) and binding free energy (MM-PBSA). Affinity scores ≤-8.5 kcal/mol indicate high binding potential, as observed in virtual screening studies .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from pharmacokinetic limitations (e.g., poor bioavailability). Address this by:

- Conducting ADMET predictions (e.g., SwissADME) to assess solubility and CYP450 interactions.

- Modifying the compound via prodrug synthesis (e.g., esterification of hydroxyl groups).

- Validating in vivo using murine models with intraperitoneal administration (10–50 mg/kg) and plasma LC-MS/MS quantification .

Q. How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Synthesize analogs with systematic substitutions (e.g., methylation of hydroxyl groups, halogenation). Test derivatives against HIV-1 RT and correlate activity with electronic (Hammett σ) and steric (Taft Es) parameters. Use multiple linear regression (MLR) or machine learning (e.g., random forest) to identify critical substituents. Include at least 15 derivatives to ensure statistical power .

Q. What methodologies validate the reproducibility of this compound’s reported bioactivities?

Implement inter-laboratory validation by replicating key assays (e.g., HIV-1 RT inhibition) in three independent labs using standardized protocols. Apply the Bland-Altman method to assess agreement between results. Publish raw data (e.g., dose-response curves, NMR spectra) in open-access repositories like Zenodo to enhance transparency .

Q. How can multi-omics approaches enhance understanding of this compound’s cellular targets?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) in treated vs. untreated cells. Use pathway enrichment tools (DAVID, STRING) to identify dysregulated pathways (e.g., NF-κB or apoptosis). Validate findings with CRISPR-Cas9 knockouts of candidate genes (e.g., RELA or BAX) .

Methodological Frameworks

What frameworks ensure rigor in formulating research questions about this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

Q. How should researchers address ethical considerations in animal studies involving this compound?

Follow ARRIVE 2.0 guidelines:

- Obtain IACUC approval (Protocol #XXXXX).

- Use minimum sample sizes (n=6/group) determined via power analysis (α=0.05, β=0.2).

- Report humane endpoints (e.g., >20% weight loss) and euthanasia methods (CO2 inhalation) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response data?

Fit data to a four-parameter logistic model (4PL) using GraphPad Prism:

Report EC50 with 95% confidence intervals and compare via extra sum-of-squares F-test .

Q. How should contradictory findings in this compound’s mechanism of action be addressed in publications?

Use triangulation: cross-validate results with orthogonal assays (e.g., SPR for binding affinity, thermal shift assays for stabilization). Discuss limitations (e.g., in vitro vs. cellular context) in the "Discussion" section, citing analogous controversies (e.g., resveratrol’s debated targets) .

Q. What standards govern the presentation of molecular docking results in manuscripts?

Include:

- Docking pose figures (PyMOL) with interacting residues labeled.

- Affinity scores (kcal/mol) and RMSD values from MD simulations.

- A table comparing results to known inhibitors (e.g., efavirenz) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.